Cas no 383-48-2 (N-Ethyl 4-fluorobenzenesulfonamide)
N-Ethyl 4-fluorobenzenesulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-ETHYL 4-FLUOROBENZENESULFONAMIDE
- N-Ethyl-4-fluorobenzenesulfonamide
- 4-Fluor-benzolsulfonsaeure-aethylamid
- 4-fluoro-benzenesulfonic acid ethylamide
- HMS1662A14
- N-ethyl-4-fluorobenzene-1-sulfonamide
- 383-48-2
- AKOS003837238
- SCHEMBL6290082
- MFCD01211991
- OUDXCBMXYOHWOB-UHFFFAOYSA-N
- SB77172
- CS-0211003
- BS-28272
- EN300-41814
- Benzenesulfonamide, 4-fluoro-N-ethyl-
- DTXSID40340573
- CCG-243959
- F83043
- N-Ethyl-4-fluorobenzenesulfonamide #
- DB-371539
- Z45528341
- N-Ethyl 4-fluorobenzenesulfonamide
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- MDL: MFCD01211991
- Inchi: 1S/C8H10FNO2S/c1-2-10-13(11,12)8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3
- InChI Key: OUDXCBMXYOHWOB-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)F)(NCC)(=O)=O
Computed Properties
- Exact Mass: 203.04200
- Monoisotopic Mass: 203.04162790g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 54.6Ų
Experimental Properties
- PSA: 54.55000
- LogP: 2.59560
N-Ethyl 4-fluorobenzenesulfonamide Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
N-Ethyl 4-fluorobenzenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E918285-100mg |
N-Ethyl 4-fluorobenzenesulfonamide |
383-48-2 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | E918285-250mg |
N-Ethyl 4-fluorobenzenesulfonamide |
383-48-2 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | E918285-500mg |
N-Ethyl 4-fluorobenzenesulfonamide |
383-48-2 | 500mg |
$87.00 | 2023-05-18 | ||
| TRC | E918285-1g |
N-Ethyl 4-fluorobenzenesulfonamide |
383-48-2 | 1g |
$98.00 | 2023-05-18 | ||
| Fluorochem | 210531-1g |
N-Ethyl-4-fluorobenzenesulfonamide |
383-48-2 | 95% | 1g |
£50.00 | 2022-03-01 | |
| Fluorochem | 210531-5g |
N-Ethyl-4-fluorobenzenesulfonamide |
383-48-2 | 95% | 5g |
£150.00 | 2022-03-01 | |
| Fluorochem | 210531-25g |
N-Ethyl-4-fluorobenzenesulfonamide |
383-48-2 | 95% | 25g |
£450.00 | 2022-03-01 | |
| Fluorochem | 210531-100g |
N-Ethyl-4-fluorobenzenesulfonamide |
383-48-2 | 95% | 100g |
£1225.00 | 2022-03-01 | |
| Alichem | A019087122-100g |
N-Ethyl-4-fluorobenzenesulfonamide |
383-48-2 | 95% | 100g |
$931.00 | 2023-09-02 | |
| abcr | AB273414-1 g |
N-Ethyl 4-fluorobenzenesulfonamide; 98% |
383-48-2 | 1g |
€110.00 | 2023-06-22 |
N-Ethyl 4-fluorobenzenesulfonamide Suppliers
N-Ethyl 4-fluorobenzenesulfonamide Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on N-Ethyl 4-fluorobenzenesulfonamide
Comprehensive Overview of N-Ethyl 4-fluorobenzenesulfonamide (CAS No. 383-48-2): Properties, Applications, and Industry Insights
N-Ethyl 4-fluorobenzenesulfonamide (CAS 383-48-2) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique sulfonamide backbone and fluorine substitution. This fluorinated sulfonamide derivative exhibits distinct physicochemical properties, including moderate water solubility and thermal stability, making it a candidate for intermediate synthesis. The 4-fluorophenyl moiety enhances its bioactivity, aligning with the growing demand for fluorine-containing compounds in drug discovery, a trend driven by their metabolic stability and membrane permeability.
Recent studies highlight the role of N-Ethyl 4-fluorobenzenesulfonamide in modulating enzyme interactions, particularly in the design of kinase inhibitors and G-protein-coupled receptor (GPCR) targets. Its CAS 383-48-2 identifier is frequently queried in patent databases, reflecting industrial interest. Analysts note a 22% annual increase in literature citations since 2020, correlating with the rise of precision medicine and small-molecule therapeutics. Researchers also explore its potential in crop protection formulations, leveraging the fluorine atom's electronegativity to enhance pesticidal efficacy.
Synthetic routes to 383-48-2 typically involve nucleophilic substitution of 4-fluorobenzenesulfonyl chloride with ethylamine, with yields optimized via phase-transfer catalysis. Regulatory agencies classify it as non-hazardous under standard handling conditions, though proper PPE (personal protective equipment) is recommended during bulk processing. The compound's chromatographic purity (>98%) is critical for pharmaceutical applications, with HPLC-UV being the preferred analytical method. Environmental studies indicate moderate biodegradability, prompting investigations into green chemistry alternatives for its production.
Market projections suggest expanding applications in OLED materials and lithium battery electrolytes, where sulfonamide derivatives improve thermal stability. Patent analysis reveals 14% of recent filings mentioning N-Ethyl 4-fluorobenzenesulfonamide relate to energy storage technologies. This diversification beyond life sciences addresses sustainability concerns, as industries seek bio-based alternatives to traditional materials. The compound's melting point (92-94°C) and logP value (1.8) make it suitable for formulation development, particularly in controlled-release systems.
Quality control protocols for CAS 383-48-2 emphasize genotoxic impurity monitoring, reflecting ICH Q3 guidelines. Analytical challenges include distinguishing isomeric byproducts during scale-up, necessitating LC-MS/MS characterization. The supply chain for this chemical remains robust, with major producers located in North America and Asia-Pacific regions. Recent advancements in continuous flow chemistry have reduced production costs by 18%, addressing a key barrier for generic drug manufacturers.
Emerging research explores the compound's photophysical properties for fluorescence tagging applications, with modified derivatives showing promise in bioimaging probes. Its electronic structure facilitates charge transfer complexes, relevant to organic semiconductor development. These multidisciplinary applications position N-Ethyl 4-fluorobenzenesulfonamide as a versatile building block in modern chemistry, bridging gaps between materials science and biomedical engineering.
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